molecular formula C16H20N2O2S B2862755 N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide CAS No. 1424079-53-7

N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide

Número de catálogo B2862755
Número CAS: 1424079-53-7
Peso molecular: 304.41
Clave InChI: WOWXXNOQDBFPQU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. This compound has gained significant attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.

Mecanismo De Acción

N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways of B cells and other immune cells. By inhibiting BTK, N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide blocks the activation of B cells and the production of cytokines, which are involved in the pathogenesis of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
In addition to its therapeutic effects, N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have several biochemical and physiological effects. This compound has been found to inhibit the proliferation and survival of cancer cells, as well as the activation and differentiation of immune cells. N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide has also been shown to reduce the production of inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide is its high selectivity for BTK, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, including rapid absorption and distribution in the body. However, one limitation of N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide is its potential toxicity, which requires careful dose optimization and monitoring in preclinical and clinical studies.

Direcciones Futuras

There are several future directions for the research and development of N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide in combination with other therapeutic agents, such as chemotherapy and immunotherapy. Additionally, further studies are needed to investigate the long-term safety and efficacy of N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide in preclinical and clinical settings.

Métodos De Síntesis

The synthesis of N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide involves several steps, starting with the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 3,4-dimethylphenyl chloroacetate. This intermediate is then reacted with potassium thioacetate to produce 3,4-dimethylphenyl thioacetate, which is further reacted with potassium cyanide to form the cyanothioester intermediate. Finally, this intermediate is reacted with ethyl chloroacetate to produce N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide.

Aplicaciones Científicas De Investigación

N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, this compound has shown significant antitumor activity against various types of cancer, including lymphoma, leukemia, and multiple myeloma. N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide has also demonstrated efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

Propiedades

IUPAC Name

N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-12-3-4-14(9-13(12)2)20-10-15(19)18-16(11-17)5-7-21-8-6-16/h3-4,9H,5-8,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWXXNOQDBFPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2(CCSCC2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanothian-4-yl)-2-(3,4-dimethylphenoxy)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.